molecular formula C13H19FN3O9P B607741 GS-566500 CAS No. 1233335-78-8

GS-566500

カタログ番号: B607741
CAS番号: 1233335-78-8
分子量: 411.27
InChIキー: CODZREZPJSPBGG-TWAJDPLASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to GS-566500

This compound is a nucleotide analog prodrug that serves as an intermediate in the metabolism of sofosbuvir, a well-known antiviral medication used primarily for the treatment of hepatitis C virus (HCV) infections. This compound is significant in the pharmacokinetic and pharmacodynamic profiles of HCV therapies, particularly in relation to its conversion to other active metabolites.

Pharmacokinetics

The pharmacokinetic parameters for this compound have been extensively studied. It has a half-life of approximately 3 hours, with plasma concentrations being monitored through validated high-performance liquid chromatography methods. Studies indicate that this compound is well-distributed in the body, with significant liver-to-plasma concentration ratios observed, which is beneficial for targeting hepatic infections .

Efficacy in Hepatitis C Treatment

This compound has been evaluated in various clinical trials assessing its efficacy as part of combination therapies for hepatitis C. In a study involving patients treated with sofosbuvir and ledipasvir, the sustained virological response (SVR) rates were significantly high, indicating effective viral suppression linked to the pharmacological actions of this compound and its metabolites .

Case Studies

  • Clinical Trial Analysis : A clinical trial involving this compound demonstrated that patients receiving sofosbuvir experienced substantial reductions in HCV RNA levels, with many achieving SVR12 (sustained virological response at 12 weeks post-treatment). The study highlighted that this compound's role as an intermediate was critical for achieving these outcomes .
  • Pharmacokinetic Studies : Another study focused on the pharmacokinetics of this compound and its metabolites in different populations, including those undergoing hemodialysis. The results confirmed that despite variations in metabolism due to renal function, the efficacy of antiviral therapy remained consistent across diverse patient demographics .

Comparative Data Table

ParameterThis compoundGS-331007Sofosbuvir
Half-Life 3 hours21 hours1 hour
Primary Action Intermediate metaboliteActive antiviralProdrug
Metabolism Pathway Hydrolyzed from SOFDerived from this compoundConverted to this compound
Therapeutic Use HCV treatmentHCV treatmentHCV treatment
Tolerability Generally well-toleratedGenerally well-toleratedGenerally well-tolerated

生化学分析

Biochemical Properties

GS-566500 plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic pathway of Sofosbuvir . It interacts with enzymes such as carboxylesterase and histidine triad nucleotide-binding protein 1 during its metabolic transformation .

Cellular Effects

This compound has notable effects on various types of cells, particularly those infected with HCV. It is part of the Sofosbuvir regimen that influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into active and inactive metabolites. This compound is rapidly cleared from the plasma and is further metabolized to either the inactive nucleoside metabolite GS-331007 or an inactive uridine monophosphate, GS-606965 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal changes in its effects. It is rapidly cleared from the plasma with a half-life value of approximately 3 hours . The pharmacokinetic profile observed in studies was consistent over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of Sofosbuvir. It is metabolized to GS-331007 or GS-606965 . The metabolic pathways involving cytochrome P450 (CYP) isozymes, flavin-containing mono-oxygenase (FMO) enzymes, or uridine 5′-diphospho-glucuronosyltransferases (UGTs) are not likely to contribute to the disposition of this compound .

類似化合物との比較

生物活性

GS-566500 is an active metabolite of sofosbuvir (SOF), a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile in clinical settings. This article synthesizes findings from various studies, focusing on pharmacokinetics, mechanisms of action, and comparative efficacy against HCV.

This compound is produced through the hepatic conversion of sofosbuvir. It is subsequently phosphorylated to form GS-461203, which acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral replication, and its inhibition results in chain termination during RNA synthesis, effectively halting HCV proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption and Metabolism : Following administration of sofosbuvir, this compound is rapidly formed in the liver through hydrolysis mediated by enzymes such as carboxylesterase-1 and cathepsin A .
  • Half-life : The elimination half-life of this compound varies based on individual patient factors but generally supports once-daily dosing regimens for effective viral suppression .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_maxVariable (dependent on dose)
T_max0.5 to 4 hours post-dose
Half-lifeApproximately 27 hours
BioavailabilityHigh (due to rapid conversion from SOF)

Efficacy Studies

Clinical trials have assessed the antiviral efficacy of this compound in various populations, including those co-infected with HIV and HCV.

Case Study Overview

  • Study GS-US-334-1112 : This Phase 2 study evaluated the pharmacokinetics and antiviral activity of sofosbuvir and its metabolites in pediatric patients with chronic HCV infection. Results indicated significant viral load reductions with a favorable safety profile .
  • Study GS-US-337-0108 : Focused on adults with HCV genotypes 1–6, this trial demonstrated that patients receiving sofosbuvir exhibited rapid virologic response rates exceeding 90% . The contribution of this compound to this efficacy was highlighted through population pharmacokinetic modeling.

Table 2: Efficacy Data from Clinical Trials

Study IDPopulationSVR12 Rate (%)Notable Findings
GS-US-334-1112Pediatric95High safety; effective viral suppression
GS-US-337-0108Adult Genotypes 1–690Rapid virologic response; well-tolerated

Cytotoxicity and Selectivity

The biological activity of this compound also includes assessments of cytotoxicity against various cell lines. The selective index (SI), which indicates the compound's safety margin, has been calculated in multiple studies.

Table 3: Cytotoxicity and Selectivity Index

Cell LineCompoundIC50 (µM)CC50 (µM)SI (CC50/IC50)
Huh7SOF8.34>100>12.0
BHK-21SOF>100>100-

The data indicates that this compound exhibits low cytotoxicity while maintaining potent antiviral activity against HCV, suggesting a favorable therapeutic window .

特性

IUPAC Name

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKQCZOTUPGRY-UARFSYEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233335-78-8
Record name GS-566500
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-566500
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GS-566500
Reactant of Route 2
GS-566500
Reactant of Route 3
GS-566500
Reactant of Route 4
GS-566500
Reactant of Route 5
GS-566500
Reactant of Route 6
GS-566500

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。